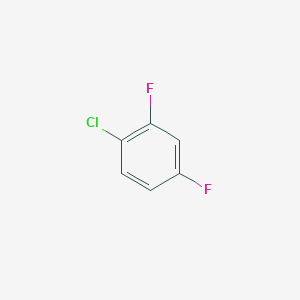
1-Chloro-2,4-difluorobenzene
概要
説明
1-Chloro-2,4-difluorobenzene is an organic compound with the molecular formula C6H3ClF2. It is a colorless to light yellow liquid at room temperature and is known for its use in various chemical syntheses. The compound is characterized by the presence of a chlorine atom and two fluorine atoms attached to a benzene ring, making it a halogenated aromatic compound .
準備方法
1-Chloro-2,4-difluorobenzene can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-difluoroaniline with t-butyl nitrite in the presence of boron trifluoride etherate complex, followed by the thermal decomposition of the resulting diazonium salt . Another method involves the reaction of substituted benzenes with xenon difluoride in the presence of boron trifluoride-diethyl ether complex .
Industrial production methods typically involve the chlorination and fluorination of benzene derivatives under controlled conditions to achieve the desired substitution pattern .
化学反応の分析
1-Chloro-2,4-difluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the chlorine and fluorine atoms influence the reactivity and orientation of the benzene ring.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups (chlorine and fluorine) makes the compound susceptible to nucleophilic aromatic substitution reactions.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, the compound can be involved in such reactions under appropriate conditions.
Common reagents used in these reactions include halogenating agents, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-Chloro-2,4-difluorobenzene has several scientific research applications:
作用機序
The mechanism of action of 1-chloro-2,4-difluorobenzene involves its reactivity as a halogenated aromatic compound. The chlorine and fluorine atoms influence the electron density of the benzene ring, making it reactive towards electrophiles and nucleophiles. The compound’s molecular targets and pathways depend on the specific reactions and applications it is involved in .
類似化合物との比較
1-Chloro-2,4-difluorobenzene can be compared with other halogenated benzene derivatives, such as:
- 1-Chloro-4-fluorobenzene
- 1,3-Dichloro-2-fluorobenzene
- 1,2-Difluorobenzene
- 2,4-Difluoronitrobenzene
These compounds share similar structural features but differ in the number and position of halogen atoms, which influence their reactivity and applications. This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity .
特性
IUPAC Name |
1-chloro-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2/c7-5-2-1-4(8)3-6(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCSNHQKXUSMMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162441 | |
| Record name | 1-Chloro-2,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1435-44-5 | |
| Record name | 1-Chloro-2,4-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1435-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2,4-difluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1435-44-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10254 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chloro-2,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 1-chloro-2,4-difluorobenzene undergo regioselective reactions?
A1: this compound exhibits regioselectivity due to the differing electronic properties of its substituents. The fluorine atoms, being highly electronegative, deactivate the aromatic ring toward electrophilic aromatic substitution, particularly at the ortho and para positions relative to themselves. The chlorine atom, while also electron-withdrawing, exerts a weaker deactivating effect. Therefore, nucleophilic aromatic substitution (SNAr) reactions preferentially occur at the carbon bearing the chlorine atom.
Q2: What unique spectroscopic properties of this compound provide insights into its structure?
A: Research by Wasylishen et al. [] utilized 1H and 19F NMR spectroscopy to investigate isotope effects in this compound. They observed an isotope shift in the 19F NMR spectrum due to the presence of both 35Cl and 37Cl isotopes. Specifically, the fluorine atom five bonds away from the chlorine atom experiences a greater shielding effect (and thus a shift in resonance frequency) when bonded to the heavier 37Cl isotope.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

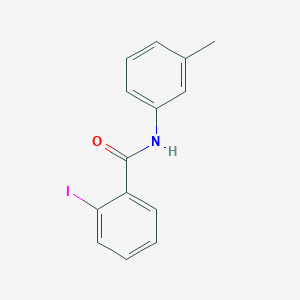
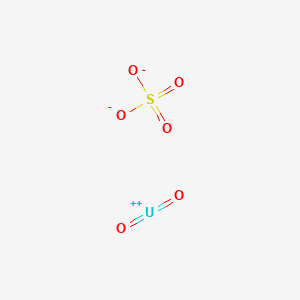
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B74442.png)
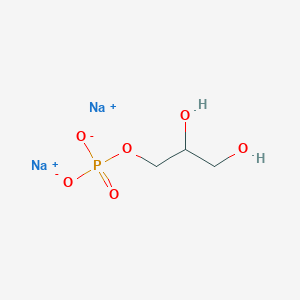
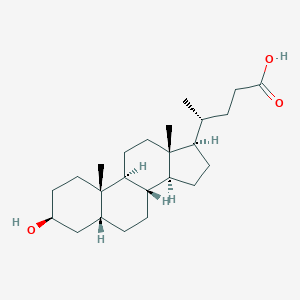

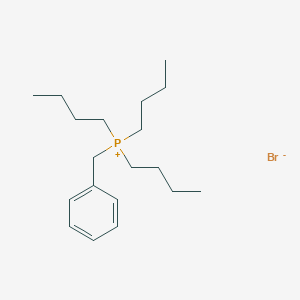
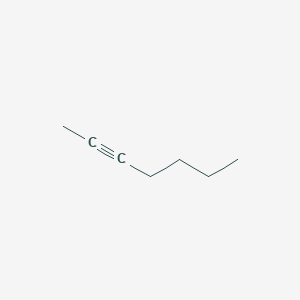
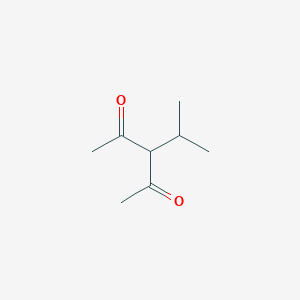
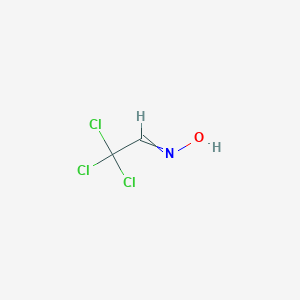
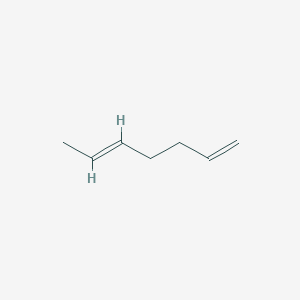

![[4-Amino-2-(trifluoromethyl)pyrimidin-5-yl]methanol](/img/structure/B74458.png)
